molecular formula C21H21N3O2 B10794799 5-(4-((Phenethylamino)methyl)phenoxy)picolinamide

5-(4-((Phenethylamino)methyl)phenoxy)picolinamide

Cat. No.: B10794799
M. Wt: 347.4 g/mol
InChI Key: RDWUBDSRHFANBO-UHFFFAOYSA-N
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Description

5-(4-((Phenethylamino)methyl)phenoxy)picolinamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a phenethylamino group attached to a phenoxy-picolinamide backbone. It has been studied for its potential biological activities and its role as a ligand in various biochemical assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((phenethylamino)methyl)phenoxy)picolinamide typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a phenethylamine derivative reacts with a halogenated picolinamide under controlled conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and advanced purification techniques like chromatography ensures the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-(4-((Phenethylamino)methyl)phenoxy)picolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

    Bases: Potassium carbonate, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(4-((Phenethylamino)methyl)phenoxy)picolinamide has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 5-(4-((phenethylamino)methyl)phenoxy)picolinamide involves its interaction with specific molecular targets. It acts as an antagonist at certain opioid receptors, modulating the activity of downstream effectors such as adenylate cyclase. This modulation leads to various physiological effects, including inhibition of neurotransmitter release and alteration of ion channel conductance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-((Phenethylamino)methyl)phenoxy)picolinamide is unique due to its specific structural features and its potent activity as an opioid receptor antagonist. Its phenethylamino group contributes to its high affinity and selectivity for certain receptors, distinguishing it from other similar compounds .

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

5-[4-[(2-phenylethylamino)methyl]phenoxy]pyridine-2-carboxamide

InChI

InChI=1S/C21H21N3O2/c22-21(25)20-11-10-19(15-24-20)26-18-8-6-17(7-9-18)14-23-13-12-16-4-2-1-3-5-16/h1-11,15,23H,12-14H2,(H2,22,25)

InChI Key

RDWUBDSRHFANBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OC3=CN=C(C=C3)C(=O)N

Origin of Product

United States

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